molecular formula C11H15Cl2NO2 B2773373 N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine CAS No. 420100-11-4

N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine

Cat. No.: B2773373
CAS No.: 420100-11-4
M. Wt: 264.15
InChI Key: LHGZSPMYPPBKJK-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2/c1-15-6-4-14-5-7-16-11-3-2-9(12)8-10(11)13/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGZSPMYPPBKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-methoxyethylamine under appropriate conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Substitution Reactions

The dichlorophenoxy group undergoes nucleophilic aromatic substitution under alkaline conditions. The chlorine atoms at positions 2 and 4 activate the aromatic ring for substitution, particularly at the ortho and para positions relative to the oxygen atom. For example:

C11H15Cl2NO2+OHC11H15ClNO3+Cl\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{NO}_2 + \text{OH}^- \rightarrow \text{C}_{11}\text{H}_{15}\text{ClNO}_3 + \text{Cl}^-

This reactivity is consistent with related chlorophenoxy compounds like 2,4-D (2,4-dichlorophenoxyacetic acid), which degrade via hydroxyl substitution in aqueous environments .

Amine Reactivity

The tertiary amine participates in acid-base reactions and alkylation :

Reaction TypeConditionsProducts/Outcome
Protonation Strong acids (e.g., HCl)Water-soluble ammonium salt
Alkylation Alkyl halides, polar aprotic solventsQuaternary ammonium compounds
Oxidation Peroxides, metal catalystsN-oxide derivatives

The amine’s lone pair facilitates nucleophilic attacks, though steric hindrance from the ethyl and methoxyethyl groups may reduce reaction rates compared to primary amines .

Stability and Degradation

The compound demonstrates moderate stability under ambient conditions but degrades under extreme pH or heat:

FactorEffectData Source
High temperature Decomposition via C-N bond cleavage (≥150°C)Structural analogs
Acidic pH Hydrolysis of ether linkages, releasing methanol and ethylene glycolSimilar amine-ethers
UV exposure Photolytic degradation of the dichlorophenoxy groupChlorophenoxy herbicides

Biological Interactions

While not a direct chemical reaction, metabolic pathways involve oxidative dealkylation by cytochrome P450 enzymes, producing 2,4-dichlorophenol and methoxyethylamine derivatives. This mirrors the detoxification mechanisms observed in 2,4-D herbicides .

Comparative Reactivity Table

Functional GroupReaction PartnerExpected Product
DichlorophenoxyNucleophiles (e.g., OH⁻, NH₃)Substituted phenoxy derivatives
Tertiary amineAlkyl halidesQuaternary ammonium salts
Ether linkagesStrong acidsCleavage to alcohols/alkyl halides

Scientific Research Applications

Agricultural Applications

Herbicide Formulation:

  • N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine is primarily utilized as a component in herbicide formulations. It enhances the efficacy of 2,4-D by improving its solubility and stability in various environmental conditions. This allows for more effective control of broadleaf weeds in cereal crops and other agricultural settings .

Dendrimer-Based Formulations:

  • Research indicates that dendrimer formulations incorporating this compound can improve the delivery and effectiveness of herbicides. Dendrimers are branched molecules that can encapsulate active ingredients, leading to enhanced stability and targeted delivery to plant tissues .

Environmental Impact Studies

Toxicological Assessments:

  • Studies have highlighted the environmental risks associated with 2,4-D derivatives, including this compound. Toxicological assessments have shown that exposure to this compound can lead to adverse effects in aquatic organisms. For example, goldfish exposed to varying concentrations of 2,4-D exhibited metabolic disturbances and oxidative stress markers indicative of potential toxicity .

Biodegradation Studies:

  • Understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Research has focused on how this compound breaks down in soil and water environments, which is essential for predicting its persistence and potential bioaccumulation in ecosystems .

Toxicological Research

Case Studies on Poisoning:

  • Case studies have documented incidents of poisoning related to 2,4-D exposure, which often includes compounds such as this compound. Symptoms observed in clinical settings include gastrointestinal distress and neuromuscular toxicity. For instance, a case study reported a patient suffering from severe muscle damage after ingesting a 2,4-D herbicide .

Mechanisms of Toxicity:

  • The mechanisms through which this compound exerts toxicity involve mitochondrial injury and oxidative stress leading to cell apoptosis. The disruption of cellular functions can result in significant health risks for both humans and wildlife exposed to contaminated environments .

Health Implications

Developmental Studies:

  • Investigations into the effects of 2,4-D derivatives on dental development in animal models have shown that exposure during pregnancy can lead to irregularities in tooth formation in offspring. This highlights the potential health implications for humans through environmental exposure or dietary intake .

Data Table: Summary of Applications

Application Area Details
Agricultural UseComponent in herbicide formulations; enhances efficacy and stability against broadleaf weeds
Environmental ImpactToxicological assessments indicate potential risks to aquatic life; studies on biodegradation
Toxicological ResearchDocumented cases of poisoning; mechanisms include mitochondrial injury and oxidative stress
Health ImplicationsEffects on developmental processes observed in animal studies; potential implications for human health

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine can be compared with similar compounds such as N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine. While both compounds share a similar core structure, the presence of different substituents (e.g., methoxyethyl vs. dimethylamine) can lead to differences in their chemical properties and biological activities .

Similar compounds include:

Biological Activity

N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine, also known by its CAS number 420100-11-4, is a chemical compound that has garnered attention for its potential biological activities. This compound is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. The purpose of this article is to explore the biological activity of this compound, including its pharmacological effects, toxicity, and potential applications in various fields.

  • Molecular Formula : C₁₁H₁₅Cl₂NO₂
  • Molar Mass : 264.15 g/mol
  • Hazard Classification : Irritant (Xi) .

The biological activity of this compound is largely influenced by its structural components. The presence of the dichlorophenoxy group suggests potential interactions with plant growth regulators and herbicidal activity similar to that of 2,4-D. Furthermore, the amine group may facilitate interactions with biological targets such as receptors or enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds related to 2,4-D exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Toxicological Profile

Toxicological assessments have highlighted the potential hazards associated with this compound. Studies indicate that exposure can lead to cytotoxic effects in renal tissues and may affect hematological parameters in animal models . The NOAEL (No Observed Adverse Effect Level) for related compounds has been reported at varying doses depending on the study design and species involved.

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various derivatives of 2,4-D against resistant bacterial strains. Results indicated that certain derivatives demonstrated significant antibacterial activity with MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics . This positions this compound as a potential candidate for further development in antimicrobial therapies.

Data Tables

Parameter Value
Molecular FormulaC₁₁H₁₅Cl₂NO₂
Molar Mass264.15 g/mol
Toxicity (LOAEL)45 mg/kg/day
Antimicrobial MIC (E. coli)62.5 µg/mL
Antimicrobial MIC (S. aureus)78.12 µg/mL

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine, and how are intermediates purified?

  • Methodology : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, starting with 2,4-dichlorophenol, the phenoxyethyl moiety is introduced via alkylation with ethylene dibromide, followed by reaction with 2-methoxyethylamine. Critical steps include temperature control (e.g., 60–80°C for alkylation) and pH adjustments to minimize side products. Purification employs column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization from ethanol .
  • Optimization : Reaction yields improve with anhydrous conditions and catalytic bases like K2_2CO3_3. Monitoring via TLC (Rf_f values ~0.4–0.7 in 1:1 hexane/EtOAc) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Analytical Workflow :

  • 1^1H-NMR : Peaks for dichlorophenoxy protons (δ 7.2–7.4 ppm), methoxyethyl groups (δ 3.2–3.5 ppm), and ethylenic protons (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 333.05 for C12_{12}H15_{15}Cl2_2NO2_2) .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as seen in related dichlorophenoxy derivatives .

Advanced Research Questions

Q. How can researchers investigate the compound’s binding interactions with enzymes or receptors?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD_D values) using immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding poses, guided by X-ray crystallographic data of homologous proteins .

Q. What structural modifications enhance the compound’s pharmacological activity, and how are structure-activity relationships (SAR) validated?

  • SAR Strategies :

  • Dichlorophenoxy Group : Substitution with bulkier halogens (e.g., Br) increases lipophilicity and membrane permeability, as shown in analogs with improved IC50_{50} values against bacterial enzymes .
  • Methoxyethyl Chain : Replacing the methoxy group with ethoxy reduces metabolic clearance in hepatic microsome assays .
    • Validation : Comparative in vitro assays (e.g., enzyme inhibition, cytotoxicity) and pharmacokinetic profiling in rodent models .

Q. How can contradictory toxicity data between in vitro and in vivo studies be resolved?

  • Methodological Approach :

  • Comparative Metabolomics : Identifies species-specific metabolic pathways (e.g., cytochrome P450 isoforms) using LC-MS/MS .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predicts tissue-specific exposure levels, reconciling in vitro IC50_{50} values with in vivo LD50_{50} data .
  • Reactive Oxygen Species (ROS) Assays : Links oxidative stress markers (e.g., glutathione depletion) to organ toxicity in ex vivo tissue models .

Data Contradiction Analysis

Q. What experimental strategies address discrepancies in reported enzyme inhibition efficacy?

  • Troubleshooting Framework :

Assay Standardization : Control buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which affect ligand protonation states .

Orthogonal Assays : Validate inhibition using fluorescence polarization (FP) alongside SPR to rule out artifactual binding .

Cofactor Dependency : Test Mg2+^{2+} or ATP requirements, as seen in kinase assays with dichlorophenoxy derivatives .

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